Lipophilicity (XLogP) Comparison Between 7-Bromo-2,2-dimethylheptan-1-ol and 7-Bromoheptan-1-ol
The geminal dimethyl substitution increases the calculated partition coefficient (XLogP) of 7-bromo-2,2-dimethylheptan-1-ol to 3.1, compared with approximately 2.2 for the linear analog 7-bromoheptan-1-ol . This ~0.9 log unit increase represents an approximately 8-fold higher predicted partition into organic phases, which can affect extraction efficiency, chromatographic retention, and biological membrane permeability in applications where this intermediate is used in drug synthesis pathways.
| Evidence Dimension | Calculated partition coefficient (XLogP) |
|---|---|
| Target Compound Data | XLogP = 3.1 |
| Comparator Or Baseline | 7-Bromoheptan-1-ol: XLogP ≈ 2.2 |
| Quantified Difference | ΔXLogP ≈ 0.9 (~8-fold increase in predicted lipophilicity) |
| Conditions | In silico prediction (XLogP algorithm); target compound data from Chem960 ; comparator data from ChemSpider . |
Why This Matters
Higher lipophilicity directly impacts organic/aqueous partitioning during workup and chromatography, influencing yield and purity in multi-step syntheses; researchers selecting between these intermediates for a lipophilic drug scaffold should anticipate different extraction behaviors.
